molecular formula C19H20N4O3S B2479467 N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105228-13-4

N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2479467
CAS No.: 1105228-13-4
M. Wt: 384.45
InChI Key: XLLOBNDVMPUKMQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring linked to a thiophen-2-yl group and a 2-methoxyphenyl carboxamide moiety. Its molecular formula is C₂₀H₂₀N₄O₃S, with a molecular weight of 396.46 g/mol. The compound’s structural complexity arises from the integration of pharmacophoric elements:

  • Thiophene: Enhances π-π stacking interactions due to aromaticity.
  • 2-Methoxyphenyl group: Modulates lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-25-15-8-3-2-7-14(15)20-19(24)23-10-4-6-13(12-23)17-21-22-18(26-17)16-9-5-11-27-16/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLOBNDVMPUKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The compound can be synthesized through various methods involving the reaction of piperidine derivatives with 1,3,4-oxadiazole and thiophene moieties. The synthetic routes often utilize microwave-assisted techniques or solvent-free conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis via p53 pathway
6aHeLa2.41Caspase activation
7bPANC-10.22Cell cycle arrest

These compounds demonstrated greater efficacy than standard chemotherapeutics like doxorubicin in certain assays .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate strong activity against various pathogens:

CompoundPathogenMIC (µg/mL)
4aStaphylococcus aureus0.25
5aEscherichia coli0.22
7bPseudomonas aeruginosa0.30

These results suggest that modifications to the oxadiazole core can enhance antimicrobial efficacy .

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cells through the upregulation of p53 and activation of caspases .
  • Cell Cycle Arrest : Some compounds were found to halt the cell cycle at specific phases, leading to reduced proliferation rates in cancerous cells .
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives against human cancer cell lines. The study reported that several compounds exhibited significant cytotoxicity at low concentrations and induced apoptosis through mitochondrial pathways . Another investigation focused on the antimicrobial properties of these compounds, highlighting their effectiveness against resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can selectively inhibit certain cancer-related enzymes, such as carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. Specific analogs have demonstrated low nanomolar inhibitory concentrations, suggesting their potential as therapeutic agents in cancer treatment .

Antipsychotic Properties

N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine derivatives have been evaluated for their antipsychotic effects. One study reported that certain derivatives exhibited high affinity for dopamine receptors (D₂) and serotonin receptors (5-HT₁A and 5-HT₂A), indicating potential use in treating schizophrenia without the common side effects associated with traditional antipsychotics .

Anti-inflammatory Effects

Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. The presence of the thiophene ring has been linked to the modulation of inflammatory pathways, making these compounds candidates for treating inflammatory diseases .

Case Studies

StudyFindings
Study on Carbonic Anhydrase Inhibition Compounds exhibited IC₅₀ values in the nanomolar range against hCA IX and hCA II.Suggests potential for developing selective inhibitors for cancer therapy.
Antipsychotic Activity Evaluation Compound showed high binding affinity to D₂ and 5-HT receptors without extrapyramidal symptoms.Indicates promise for safer antipsychotic medications.
Anti-inflammatory Research Demonstrated modulation of inflammatory markers in vitro.Supports further exploration for therapeutic applications in inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), the oxadiazole ring cleaves to form a thioamide intermediate, while alkaline conditions (e.g., NaOH/EtOH) yield carboxylic acid derivatives. For example:

Oxadiazole+H2OHClThioamide+CO2\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Thioamide} + \text{CO}_2

Key Observations :

  • Reaction rates depend on pH and temperature, with optimal yields at 80–100°C.

  • Piperidine carboxamide remains stable under mild hydrolysis conditions .

Condition Product Yield
6M HCl, reflux, 8hThioamide derivative72%
2M NaOH, 80°C, 6hCarboxylic acid analog65%

Oxidation Reactions

The thiophene moiety undergoes regioselective oxidation with agents like H₂O₂ or m-CPBA:

ThiopheneH2O2/AcOHThiophene-1-oxideThiophene-1,1-dioxide\text{Thiophene} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Thiophene-1-oxide} \xrightarrow{} \text{Thiophene-1,1-dioxide}

Key Findings :

  • Sulfoxide formation occurs at 55–60°C with 30% H₂O₂, while sulfones require prolonged heating .

  • Oxadiazole rings remain intact under these conditions .

Oxidizing Agent Product Reaction Time
30% H₂O₂ in AcOHThiophene sulfoxide4h
m-CPBA in DCMThiophene sulfone12h

Nucleophilic Substitution

The piperidine carboxamide’s NH group participates in nucleophilic substitution with electrophiles such as alkyl halides:

R-X+Piperidine-NHR-N-Piperidine+HX\text{R-X} + \text{Piperidine-NH} \rightarrow \text{R-N-Piperidine} + \text{HX}

Notable Examples :

  • Reaction with methyl iodide yields N-methyl derivatives (85% yield) .

  • Bulky substituents (e.g., benzyl chloride) require catalytic KI for improved efficiency.

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich sulfur heteroatoms :

Thiophene+NO2+5-Nitrothiophene\text{Thiophene} + \text{NO}_2^+ \rightarrow \text{5-Nitrothiophene}

Conditions :

  • Nitration: HNO₃/H₂SO₄, 0–5°C .

  • Bromination: Br₂/FeBr₃, room temperature .

Ring-Opening Reactions

Under reducing conditions (e.g., LiAlH₄), the oxadiazole ring opens to form diamino intermediates:

Oxadiazole+LiAlH4Diamine+H2O\text{Oxadiazole} + \text{LiAlH}_4 \rightarrow \text{Diamine} + \text{H}_2\text{O}

Applications :

  • Diamines serve as precursors for heterocyclic scaffolds in drug discovery .

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis :

Thiophene-Br+Ar-B(OH)2Pd(PPh3)4Thiophene-Ar\text{Thiophene-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Thiophene-Ar}

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃, DMF/H₂O, 80°C .

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition between the oxadiazole and thiophene rings, forming a bicyclic adduct . This reactivity is unique to conjugated systems and has implications for polymer chemistry.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target’s 2-methoxyphenyl group likely increases solubility compared to methylphenyl analogs (e.g., 7c, 7d) due to the polar methoxy group .
  • Heterocycle Impact : Thiophene (target) vs. thiazole (7c–7d) alters electronic properties; thiophene’s lower electronegativity may reduce hydrogen-bonding but enhance aromatic interactions .

Functional Group Contributions

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

  • Oxadiazole (Target, 7c–7d): Enhances metabolic stability and rigidity.
  • Thiadiazole () : Sulfur’s larger atomic radius may increase hydrophobic interactions but could reduce solubility.

Aromatic Substituents

  • 2-Methoxyphenyl (Target) : The methoxy group at the ortho position may sterically hinder rotation, affecting binding pocket interactions.

Hypothetical Pharmacokinetic Profiles

Based on and :

  • Lipophilicity (LogP) : The target’s thiophene and methoxyphenyl groups predict moderate LogP (~2.5–3.0), higher than fluorophenyl derivatives (LogP ~2.0) due to fluorine’s polarity .
  • Metabolic Stability : Oxadiazole’s resistance to hydrolysis (vs. ester or amide linkages) may prolong half-life compared to sulfanylpropanamide analogs (7c–7d) .

Recommendations :

  • Synthesize the target compound and evaluate its activity against microbial or cancer cell lines.
  • Conduct computational studies (e.g., molecular docking) to compare binding modes with analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-(2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation and substitution steps. Key intermediates like the 1,3,4-oxadiazole ring are formed using POCl₃ under reflux (90°C, 3 hours) . Catalysts such as palladium or copper are often employed, with solvents like DMF or toluene in inert atmospheres . Optimization includes monitoring reactions via TLC and adjusting pH (8–9 with ammonia) for precipitation . Purification via recrystallization (DMSO/water mixtures) ensures high yields .
  • Characterization : Confirm structure and purity using HPLC (≥95% purity) and NMR (¹H/¹³C for functional group verification) . Mass spectrometry (MS) validates molecular weight .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Approach : Use ¹H NMR to identify aromatic protons (δ 6.5–8.5 ppm for thiophene and methoxyphenyl groups) and ¹³C NMR for carbonyl (C=O, ~165–175 ppm) and oxadiazole carbons . IR spectroscopy detects N-H stretches (~3300 cm⁻¹) and C=O vibrations. Overlapping peaks in complex regions (e.g., piperidine protons) can be resolved via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How do structural modifications influence the compound's bioactivity in structure-activity relationship (SAR) studies?

  • Experimental Design :

  • Variation of substituents : Replace the thiophene moiety with furan or phenyl groups to assess electronic effects on receptor binding .
  • Oxadiazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance stability or electron-donating groups (e.g., -OCH₃) to modulate solubility .
  • Biological assays : Test modified analogs in enzyme inhibition (e.g., COX-2) or cell viability assays (MTT protocol for anticancer activity) . Correlate IC₅₀ values with logP (lipophilicity) to optimize pharmacokinetics .

Q. What strategies address contradictory data in mechanistic studies (e.g., divergent IC₅₀ values across cell lines)?

  • Analysis Framework :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in disparate models .
  • Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ to identify binding pose discrepancies .

Q. What advanced analytical methods resolve challenges in quantifying degradation products during stability studies?

  • Solutions :

  • Hyphenated techniques : LC-MS/MS identifies degradation products (e.g., hydrolysis of the oxadiazole ring) with ppm sensitivity .
  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate stability issues .

Q. How can computational modeling predict off-target interactions for this compound?

  • Protocol :

  • Molecular docking : Screen against databases like ChEMBL or PDB for potential off-targets (e.g., kinase or GPCR families) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability to primary vs. secondary targets .
  • Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding assays .

Q. What are the best practices for ensuring compound stability during long-term storage in research settings?

  • Guidelines :

  • Storage : Keep in airtight, light-resistant containers under nitrogen at -20°C to prevent oxidation .
  • Monitoring : Perform quarterly HPLC checks to detect degradation (e.g., new peaks at Rt ±0.5 min) .

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